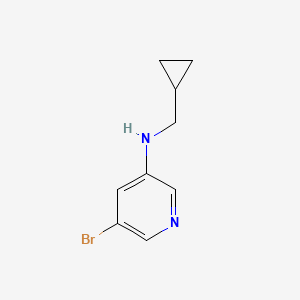

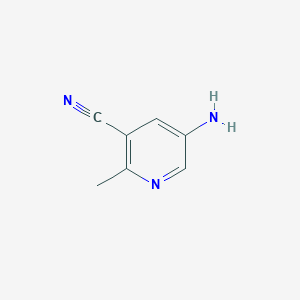

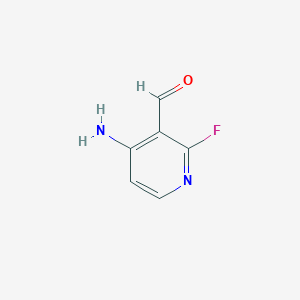

![molecular formula C12H17FN2O B1381265 2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol CAS No. 1695315-38-8](/img/structure/B1381265.png)

2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol

Vue d'ensemble

Description

Piperidones, which include the 4-Aminopiperidin-1-yl group, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, citotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized .

Applications De Recherche Scientifique

Pharmaceutical Applications

Piperidine derivatives, such as “2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The derivatives have been used in the discovery and biological evaluation of potential drugs .

Synthesis of Piperidine Derivatives

This compound can be used in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have diverse applications in medicinal chemistry .

Antidiabetic Drug Development

The compound has been associated with the development of antidiabetic drugs . For instance, it has been linked to the process development of Linagliptin, a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes .

Antibacterial Activity

Some derivatives of the compound have shown antibacterial activity . For example, they have demonstrated high antibacterial activity towards Gram-Negative Klebsiella pneumonia .

Anticonvulsant Properties

Inhibitor Design

The compound can be used in the design of inhibitors for specific proteins. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Mécanisme D'action

Target of Action

A structurally similar compound, 2-({2-[(3r)-3-aminopiperidin-1-yl]-4-oxoquinazolin-3(4h)-yl}methyl)benzonitrile, is known to targetDipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme involved in glucose metabolism, and its inhibition can help manage blood glucose levels, particularly in the context of type 2 diabetes .

Mode of Action

This leads to increased insulin production in a glucose-dependent manner and decreased glucagon release, which in turn helps regulate blood glucose levels .

Biochemical Pathways

These pathways are crucial for maintaining glucose homeostasis .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Dpp-4 inhibitors, in general, can lead to improved glycemic control by enhancing the body’s insulin response to elevated blood glucose levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of a compound .

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-aminopiperidin-1-yl)methyl]-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-10-1-2-12(16)9(7-10)8-15-5-3-11(14)4-6-15/h1-2,7,11,16H,3-6,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKJKYFFUACKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=C(C=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

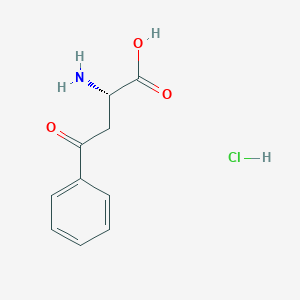

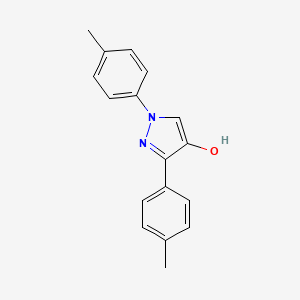

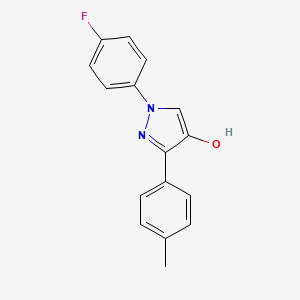

![6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1381200.png)

![tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1381204.png)